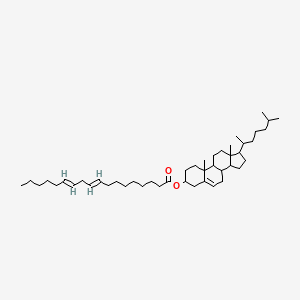

Cholesteryl linolelaidate

Description

Contextualization within Cholesteryl Ester Biochemistry

Cholesteryl esters are a major form in which cholesterol is transported in the bloodstream and stored within cells. creative-proteomics.com They are less polar than free cholesterol, allowing them to be packed into the core of lipoprotein particles like low-density lipoprotein (LDL) and high-density lipoprotein (HDL). The metabolism of cholesteryl esters involves their synthesis, transport, and hydrolysis, processes that are tightly regulated to maintain cellular cholesterol balance. creative-proteomics.com

The synthesis of cholesteryl esters is primarily catalyzed by two enzymes: lecithin-cholesterol acyltransferase (LCAT) in the plasma and acyl-CoA:cholesterol acyltransferase (ACAT) within cells. nih.govnih.gov LCAT is associated with HDL particles and plays a key role in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. ACAT, on the other hand, is involved in storing excess cholesterol within cells as lipid droplets. nih.gov The hydrolysis of cholesteryl esters, which releases free cholesterol and a fatty acid, is carried out by cholesterol esterases. creative-proteomics.com This process is crucial for making cholesterol available for various cellular functions, such as membrane synthesis or hormone production. creative-proteomics.comnih.gov

The specific fatty acid attached to cholesterol influences the properties and metabolic fate of the cholesteryl ester. Cholesteryl esters in human plasma are rich in linoleic acid, the cis-isomer of linolelaidic acid. oup.com

Distinctive Features of trans-Fatty Acid Containing Cholesteryl Esters

The defining feature of cholesteryl linolelaidate is the presence of linolelaidic acid, a trans-unsaturated fatty acid. The "trans" configuration of the double bonds results in a more linear, rigid structure compared to its "cis" counterpart, linoleic acid, which has a bent shape. karger.com This structural difference has significant biophysical and metabolic consequences.

Studies have shown that dietary trans fatty acids can alter lipoprotein metabolism. wur.nlwikipedia.org One key finding is that trans fatty acids tend to increase the activity of the cholesteryl ester transfer protein (CETP). wur.nlnih.gov CETP facilitates the transfer of cholesteryl esters from HDL to LDL and other apolipoprotein B-containing lipoproteins. wur.nlnih.gov This increased transfer can lead to lower HDL cholesterol levels and higher LDL cholesterol levels, a lipid profile associated with increased cardiovascular risk. wur.nlwikipedia.org

The physical properties of cholesteryl esters containing trans-fatty acids also differ from those with cis-fatty acids. For instance, the crystal structure of this compound shows a fully extended molecule, which allows for efficient packing. researchgate.net This is in contrast to the more complex packing of cholesteryl esters with cis-unsaturated fatty acids. researchgate.net These differences in molecular shape and packing can influence the fluidity and organization of lipid membranes and the core of lipoprotein particles. karger.comscbt.com

Overview of Current Research Landscape on this compound

Current research on this compound and other trans-fatty acid-containing cholesteryl esters is multifaceted, exploring their roles in lipid metabolism, membrane biophysics, and disease pathology. The fatty acid composition of serum cholesteryl esters is recognized as a biomarker for dietary fatty acid intake. oup.comnih.gov Studies have quantified how dietary intake of various fatty acids, including trans fatty acids, affects their proportions in serum cholesteryl esters. oup.comnih.gov

Recent research has also delved into the biophysical properties of lipid rafts, specialized membrane microdomains, and how their composition, including cholesteryl esters, is altered in neurodegenerative diseases. nih.govresearchgate.net For example, in sporadic amyotrophic lateral sclerosis (ALS), an increased content of cholesteryl esters has been observed in lipid rafts from the spinal cord, which may affect membrane fluidity and function. nih.govresearchgate.net

Furthermore, the impact of trans fatty acids on lipoprotein metabolism continues to be an active area of investigation. Research confirms that dietary trans fatty acids increase the activity of cholesteryl ester transfer protein (CETP), which in turn alters the composition of lipoproteins, making them more atherogenic.

Data Tables

Table 1: Comparison of this compound and Cholesteryl Linoleate (B1235992)

| Feature | This compound | Cholesteryl Linoleate |

| Fatty Acid Component | Linolelaidic Acid (trans-isomer) | Linoleic Acid (cis-isomer) |

| Molecular Structure | More linear and extended researchgate.net | Bent or curved karger.com |

| Effect on CETP Activity | Increases activity wur.nlnih.gov | Less pronounced effect compared to trans fats |

| Impact on Lipoproteins | Associated with increased LDL and decreased HDL cholesterol wur.nlwikipedia.org | Generally considered less detrimental than its trans counterpart |

Table 2: Key Enzymes in Cholesteryl Ester Metabolism

| Enzyme | Location | Function |

| Lecithin-Cholesterol Acyltransferase (LCAT) | Plasma (associated with HDL) | Catalyzes the formation of cholesteryl esters in the blood nih.gov |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Intracellular | Esterifies cholesterol for storage within cells nih.gov |

| Cholesteryl Esterase (CEH) | Intracellular | Hydrolyzes cholesteryl esters to release free cholesterol and fatty acids creative-proteomics.com |

| Cholesteryl Ester Transfer Protein (CETP) | Plasma | Mediates the transfer of cholesteryl esters between lipoproteins wur.nlnih.gov |

Properties

Molecular Formula |

C45H76O2 |

|---|---|

Molecular Weight |

649.1 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+ |

InChI Key |

NAACPBBQTFFYQB-TVYVBBRWSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Synonyms |

cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |

Origin of Product |

United States |

Biosynthesis and Enzymatic Esterification of Cholesteryl Linolelaidate

Substrate Specificity of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Isoforms for Linolelaidic Acidnih.govahajournals.org

The intracellular esterification of cholesterol is primarily carried out by two isoforms of Acyl-CoA:Cholesterol Acyltransferase, ACAT1 and ACAT2. nih.govcreative-proteomics.com These enzymes are integral membrane proteins located in the endoplasmic reticulum that catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. creative-proteomics.comresearchgate.net The two isoforms exhibit distinct tissue distribution and substrate specificities. nih.gov ACAT1 is found in a wide range of tissues, whereas ACAT2 expression is mainly restricted to the liver and intestines. nih.govijbs.com

ACAT1 demonstrates a marked preference for monounsaturated fatty acids, particularly oleic acid, for the esterification of cholesterol. nih.gov Structural studies of human ACAT1 reveal that it consists of nine transmembrane segments that form a catalytic site. researchgate.netnih.gov This structure includes a cytosolic tunnel for the entry of acyl-coenzyme A and a transmembrane tunnel through which cholesterol is thought to enter from the membrane. researchgate.net This configuration helps to explain the enzyme's preference for unsaturated acyl chains. researchgate.netnih.gov While direct kinetic data for linolelaidic acid with ACAT1 is not extensively detailed, studies comparing different fatty acids show a strong utilization preference for oleoyl-CoA in cells expressing ACAT1. nih.gov

In contrast to ACAT1, ACAT2 displays a broader substrate specificity and can effectively utilize a wider range of unsaturated fatty acids for cholesterol esterification. nih.govresearchgate.net Research indicates that ACAT2 can utilize both monounsaturated and polyunsaturated fatty acids. ahajournals.org For instance, microsomal studies show that ACAT2 can utilize linolenoyl-CoA in addition to oleoyl-CoA. nih.gov This broader specificity suggests that ACAT2 is capable of esterifying cholesterol with various fatty acids, including trans isomers like linolelaidic acid, contributing to the cholesteryl ester pool within hepatocytes and enterocytes. ahajournals.orgasm.org

Table 1: Differential Fatty Acid Utilization by ACAT Isoforms This table summarizes findings on the substrate preferences of ACAT1 and ACAT2 based on in-vitro studies.

| Enzyme Isoform | Preferred Fatty Acyl-CoA Substrate(s) | Key Characteristics | Source |

|---|---|---|---|

| ACAT1 | Oleoyl-CoA | Shows a strong preference for oleic acid; less active with other unsaturated fatty acids. | nih.gov |

| ACAT2 | Oleoyl-CoA, Linolenoyl-CoA | Exhibits broader substrate specificity compared to ACAT1, utilizing multiple unsaturated fatty acids. | nih.gov |

ACAT1-Mediated Esterification Mechanisms

Role of Lecithin (B1663433):Cholesterol Acyltransferase (LCAT) in Plasma Cholesteryl Linolelaidate Formationnih.govnih.gov

In the plasma, the formation of cholesteryl esters is primarily catalyzed by Lecithin:Cholesterol Acyltransferase (LCAT). nih.govnih.gov This enzyme is responsible for the majority of cholesteryl esters found in plasma lipoproteins, particularly high-density lipoprotein (HDL). nih.govtandfonline.com LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol. nih.govscispace.com This process is crucial for the maturation of HDL particles and for reverse cholesterol transport. nih.govnih.gov

The efficiency of LCAT is significantly influenced by the fatty acid composition of its substrate, phosphatidylcholine. Studies have shown that LCAT-dependent cholesterol esterification is suppressed when reconstituted HDL particles contain elaidic acid (a trans-monounsaturated fatty acid) compared to its cis-isomer, oleic acid. mdpi.comnih.gov Research on the effects of various trans fatty acids indicates that dietary linolelaidate can significantly decrease serum LCAT activity. scilit.comresearchgate.netservice.gov.uk This suggests that the esterification kinetics are less favorable for trans fatty acids, leading to reduced formation of their corresponding cholesteryl esters in plasma.

The geometric conformation of the fatty acid at the sn-2 position of phosphatidylcholine is a critical determinant of LCAT activity. The enzyme's activity is diminished when the fatty acyl chains contain trans double bonds as opposed to cis double bonds. capes.gov.br The linear structure of trans fatty acids, such as elaidic acid and by extension linolelaidic acid, is thought to reduce the fluidity of the HDL particle surface. mdpi.com This altered membrane environment may impair the optimal presentation of substrates to the LCAT active site, thereby reducing the efficiency of the transesterification reaction. scispace.commdpi.com

Table 2: LCAT Activity with cis vs. trans Fatty Acid Substrates This table illustrates the comparative effect of fatty acid conformation on LCAT function based on experimental observations.

| Substrate Condition | Effect on LCAT Activity | Proposed Mechanism | Source |

|---|---|---|---|

| Phosphatidylcholine with cis-unsaturated fatty acids (e.g., oleic acid) | Normal/Enhanced Activity | Favorable substrate conformation and membrane fluidity for enzyme action. | mdpi.com |

| Phosphatidylcholine with trans-unsaturated fatty acids (e.g., elaidic acid) | Suppressed/Decreased Activity | Reduced membrane fluidity and suboptimal substrate presentation due to linear fatty acid structure. | mdpi.comnih.govcapes.gov.br |

Esterification Kinetics and Efficiency of LCAT

Intracellular Compartmentalization of this compound Synthesiscreative-proteomics.comahajournals.org

The synthesis of cholesteryl esters, including this compound, is a highly compartmentalized process within the cell. The primary site of this synthesis is the endoplasmic reticulum (ER), where both ACAT1 and ACAT2 enzymes reside. creative-proteomics.comijbs.comahajournals.org Following their synthesis in the ER, the highly hydrophobic cholesteryl esters are packaged into the core of cytosolic lipid droplets for storage. ahajournals.orgfrontiersin.org This compartmentalization serves to protect the cell from the potential cytotoxicity of excess free cholesterol and to create a readily available pool of cholesterol that can be mobilized by neutral cholesterol ester hydrolases when needed. ahajournals.org Therefore, the formation of this compound via ACAT activity occurs specifically within the membrane of the ER, with the product subsequently sequestered into lipid droplets. ahajournals.org

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is a critical cellular process for managing cholesterol homeostasis, primarily involving the esterification of cholesterol with linolelaidic acid. This reaction is catalyzed by the acyl-coenzyme A:cholesterol acyltransferase (ACAT) family of enzymes, also known as sterol O-acyltransferases (SOAT). nih.gov The regulation of this process is not governed by a single molecule but by a complex and interconnected network of transcriptional and allosteric controls that respond to the cellular lipid status. The primary regulatory control is exerted at the transcriptional level, orchestrated by a sophisticated interplay between Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). nih.govnih.gov

These transcription factors collectively ensure that the synthesis of cholesteryl esters, such as this compound, is tightly coupled with the availability of its precursors—cholesterol and fatty acids—thereby preventing the toxic accumulation of free cholesterol and maintaining cellular lipid balance. nih.gov

Transcriptional Regulation by SREBPs and LXRs

The master regulators of lipid synthesis in mammalian cells are the SREBPs, a family of transcription factors that control the expression of genes involved in cholesterol and fatty acid production. nih.govbiologists.com The SREBP family has three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. SREBP-2 is the principal regulator of genes associated with cholesterol biosynthesis, while SREBP-1c primarily activates genes required for fatty acid synthesis. biologists.compnas.org

When cellular cholesterol levels are high, a state that necessitates cholesterol storage via esterification, the Liver X Receptors (LXRα and LXRβ) are activated. nih.gov LXRs function as cellular cholesterol sensors and are activated by oxysterols, which are oxidized derivatives of cholesterol that accumulate when cholesterol is in excess. pnas.org Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements in the promoter regions of target genes. biologists.com

A key target of LXR is the SREBP-1c gene. nih.gov The activation of LXR by high cholesterol levels leads to the transcriptional upregulation of SREBP-1c. biologists.com This, in turn, increases the synthesis of fatty acids, including the precursors for linolelaidoyl-CoA. This mechanism provides a direct link between cholesterol excess and the production of the fatty acid substrates needed for its esterification and storage. nih.govelifesciences.org This coupling of cholesterol and fatty acid synthesis is crucial for the efficient esterification of cholesterol. elifesciences.org Studies in animal models have confirmed that the absence of LXRs results in reduced expression of SREBP-1c and its associated lipogenic enzymes. nih.gov

Conversely, when cellular cholesterol levels are low, the proteolytic processing of SREBP-2 is initiated, leading to the upregulation of genes for cholesterol synthesis and uptake to restore normal levels. nih.govresearchgate.net There is also a feed-forward mechanism where SREBPs can activate the transcription of their own genes, amplifying the response to changes in cellular lipid concentrations. nih.gov

Interactive Data Table: Key Transcriptional Regulators

| Regulator | Activating Signal | Primary Function | Impact on this compound Synthesis |

| SREBP-2 | Low cellular cholesterol | Activates transcription of genes for cholesterol synthesis. biologists.comresearchgate.net | Indirectly increases the substrate (cholesterol) pool for esterification. |

| LXR (α/β) | High cellular cholesterol (via oxysterols) | Acts as a cholesterol sensor; induces SREBP-1c expression. nih.govpnas.org | Initiates the regulatory cascade for fatty acid synthesis needed for esterification. |

| SREBP-1c | LXR activation, Insulin (B600854) | Activates transcription of genes for fatty acid synthesis. biologists.compnas.org | Directly increases the substrate (linolelaidoyl-CoA) pool for esterification. |

Regulation of ACAT/SOAT Enzyme Activity

Beyond transcriptional control, the activity of the ACAT/SOAT enzyme itself is a critical regulatory point. ACAT/SOAT is an intracellular enzyme primarily located in the endoplasmic reticulum. nih.gov Its activity is directly influenced by the availability of its main substrate, cholesterol. Studies using cell cultures have shown that increasing the concentration of cholesterol delivered to cells results in a rapid and significant increase in ACAT activity and, consequently, cholesteryl ester synthesis. fao.org This stimulation of ACAT activity by its substrate is a direct allosteric regulatory mechanism that is independent of new protein synthesis. fao.org

Furthermore, the intracellular location of ACAT can be modulated. In the absence of specific lipoproteins, ACAT is primarily found in the perinuclear region. nih.gov However, certain stimuli can induce the translocation of the enzyme to other cellular compartments, which can inactivate it. nih.gov For instance, high-density lipoprotein (HDL) has been shown to trigger the movement of ACAT away from the endoplasmic reticulum, leading to its inactivation. nih.gov This suggests that extracellular signals can also influence the rate of cholesterol esterification.

Interactive Data Table: Research Findings on Regulatory Mechanisms

| Study Focus | Experimental Model | Key Finding | Citation |

| LXR and SREBP-1c link | Mouse models | LXR activation by agonists induces SREBP-1c transcription, increasing fatty acid synthesis for cholesterol esterification. nih.gov | nih.gov |

| SREBP-2 and LXR dependency | Hepatocyte-specific Srebf-2 knockout mice | Loss of SREBP-2 reduces the production of an endogenous LXR ligand, thereby decreasing LXR activity and SREBP-1c expression. elifesciences.org | elifesciences.org |

| Substrate-level ACAT regulation | CaCo-2 enterocyte cell line | ACAT activity is rapidly and directly stimulated by the concentration of micellar cholesterol, independent of protein synthesis. fao.org | fao.org |

| ACAT/SOAT and cholesterol storage | Hepatocyte lipid droplets | SOAT1-mediated esterification is required for the formation of cholesterol crystals within lipid droplets, indicating its central role in concentrating cholesterol for storage. nih.gov | nih.gov |

Catabolism and Hydrolysis of Cholesteryl Linolelaidate

Cholesteryl Ester Hydrolase (CEH) Activity on Cholesteryl Linolelaidate

Lysosomal Acid Lipase (B570770) (LAL), encoded by the LIPA gene, is the essential enzyme responsible for hydrolyzing cholesteryl esters and triglycerides delivered to the lysosome. nih.govuniprot.org This process occurs after lipoproteins are internalized by the cell through endocytosis. mybiosource.com LAL functions optimally at an acidic pH, which is characteristic of the lysosomal environment. nih.gov Its primary role is to break down the cholesteryl esters from the core of lipoproteins, such as low-density lipoprotein (LDL), to release free cholesterol and fatty acids. uniprot.org

The free cholesterol generated by LAL activity is a key regulatory signal within the cell, influencing pathways that control both cholesterol uptake and its de novo synthesis. mybiosource.com Deficiencies in LAL activity lead to the massive accumulation of cholesteryl esters and triglycerides within lysosomes, a condition characteristic of lysosomal storage disorders like Wolman disease and Cholesteryl Ester Storage Disease (CESD). nih.govuniprot.org While LAL hydrolyzes a variety of cholesteryl esters, its activity can be impaired by the accumulation of excess free cholesterol within the lysosome, a situation that can occur during the progression of atherosclerosis. frontiersin.org This inhibition can lead to a feedback loop where reduced LAL activity causes further lipid accumulation. frontiersin.org

In contrast to the acidic environment of the lysosome, the hydrolysis of cholesteryl esters stored in cytoplasmic lipid droplets occurs in the neutral pH of the cytoplasm. creative-proteomics.comnih.gov This process is mediated by one or more neutral cholesteryl ester hydrolases (NCEHs). ontosight.ai NCEH1, also known as KIAA1363, has been identified as a critical enzyme for neutral CE hydrolysis in human and murine macrophages. researchgate.netnih.govwikipedia.org It belongs to the carboxylesterase family and is located in the endoplasmic reticulum. ontosight.aiwikipedia.org

The mechanism involves the mobilization of cholesteryl esters from lipid droplets to be broken down into free cholesterol and fatty acids. researchgate.net This release of free cholesterol is a crucial first step for its subsequent removal from the cell via transporters, a process known as reverse cholesterol transport. nih.gov Studies have shown that overexpression of NCEH1 enhances the hydrolysis of cholesteryl esters, while its inhibition or knockdown leads to increased cellular cholesteryl ester levels and reduced cholesterol efflux. nih.govnih.gov In steroidogenic tissues, Hormone-Sensitive Lipase (HSL) is a multifunctional enzyme that exhibits NCEH activity and is responsible for providing the cholesterol precursor for steroid hormone synthesis from stored cholesteryl esters. researchgate.net

Table 1: Comparison of Key Cholesteryl Ester Hydrolases

| Feature | Lysosomal Acid Lipase (LAL) | Neutral Cholesteryl Ester Hydrolase 1 (NCEH1) |

| Gene | LIPA nih.govuniprot.org | NCEH1 (also KIAA1363) researchgate.netwikipedia.org |

| Cellular Location | Lysosomes nih.govnih.gov | Cytoplasm / Endoplasmic Reticulum nih.govwikipedia.org |

| Optimal pH | Acidic nih.gov | Neutral creative-proteomics.comontosight.ai |

| Primary Substrate Source | Endocytosed Lipoproteins (e.g., LDL) uniprot.orgmybiosource.com | Cytoplasmic Lipid Droplets researchgate.netnih.gov |

| Primary Function | Release of cholesterol from incoming lipoproteins for cellular use and regulation. mybiosource.com | Mobilization of stored cholesterol for efflux (reverse cholesterol transport) or steroidogenesis. researchgate.netnih.gov |

| Pathology of Deficiency | Wolman Disease, Cholesteryl Ester Storage Disease (CESD). uniprot.org | Implicated in foam cell formation in atherosclerosis. nih.gov |

Lysosomal Acid Lipase (LAL) Specificity

De-esterification Pathways in Specific Tissues and Cell Types

The hydrolysis of cholesteryl esters is a widespread process, but its rate and the specific enzymes involved can vary significantly between different tissues and cell types, reflecting their unique metabolic roles.

Macrophages : Macrophages, particularly in the context of atherosclerosis, are a primary site of cholesteryl ester hydrolysis. capes.gov.br These cells can take up large amounts of lipoproteins, storing the cholesterol as cholesteryl esters in lipid droplets and transforming into "foam cells." nih.gov The hydrolysis of these stored esters by NCEH1 is the rate-limiting step for cholesterol efflux and is thus a critical process in preventing or reversing atherosclerosis. nih.govnih.govnih.gov LAL is also active in macrophages, processing incoming lipoproteins in the lysosome. nih.gov

Steroidogenic Tissues : Tissues such as the adrenal glands and gonads (testes and ovaries) actively synthesize steroid hormones from cholesterol. researchgate.net These tissues store cholesterol in the form of cholesteryl esters. The hydrolysis of these esters, primarily by hormone-sensitive lipase (HSL) acting as an NCEH, is essential to provide the free cholesterol needed for steroidogenesis. researchgate.net Studies in rats have shown that dietary trans fatty acids, including linolelaidate, can suppress cholesteryl ester hydrolyzing activities in the testes. nih.gov

Liver : The liver plays a central role in cholesterol metabolism. Hepatic cells hydrolyze cholesteryl esters to regulate the assembly and secretion of lipoproteins and for conversion into bile acids. nih.gov Unsaturated fatty acids have been shown to influence the rate of cholesteryl esterification and subsequent lipoprotein secretion by the liver. nih.gov

Intestine : In the small intestine, dietary cholesteryl esters are hydrolyzed by pancreatic cholesteryl ester hydrolase (cholesterol esterase) in the intestinal lumen to allow for the absorption of free cholesterol and fatty acids. worthington-biochem.comuomustansiriyah.edu.iq

Table 2: Cholesteryl Ester Hydrolysis in Different Tissues

| Tissue/Cell Type | Key Hydrolase(s) | Primary Function of Hydrolysis | Reference |

| Macrophages | NCEH1, LAL | Cholesterol efflux, prevention of foam cell formation. | nih.govnih.gov |

| Adrenal Glands | Hormone-Sensitive Lipase (HSL) | Provide cholesterol precursor for steroid hormone synthesis. | researchgate.net |

| Testes | Hormone-Sensitive Lipase (HSL), CEH | Provide cholesterol precursor for steroid hormone synthesis. | researchgate.netnih.gov |

| Liver | CEH, NCEH1, LAL | Regulation of lipoprotein metabolism, bile acid synthesis. | nih.govnih.gov |

| Small Intestine | Pancreatic Cholesterol Esterase | Digestion of dietary cholesteryl esters for absorption. | worthington-biochem.comuomustansiriyah.edu.iq |

Regulatory Elements Governing this compound Hydrolysis

The enzymatic hydrolysis of cholesteryl esters is a tightly regulated process influenced by various factors at the substrate, enzyme, and cellular levels.

Substrate Accessibility : The physical state of the cholesteryl ester substrate is a key determinant. For instance, cholesteryl esters within an oxidized LDL particle may be processed differently or be more resistant to hydrolysis compared to those in native LDL. capes.gov.brnih.gov The hydrolysis of LDL's cholesteryl ester core by cholesterol esterase in vitro was found to require prior modification of the apolipoprotein B shell. nih.gov

Enzyme Inhibition/Activation : The activity of hydrolases can be modulated by cellular conditions. In lysosomes, the accumulation of excess free cholesterol resulting from LAL activity can create a negative feedback loop by inhibiting the enzyme itself, potentially by altering the lysosomal membrane and increasing the pH, which renders LAL inactive. frontiersin.org Pancreatic cholesterol esterase requires bile salts for stabilization and activity in the intestine. worthington-biochem.com

Hormonal and Transcriptional Regulation : The expression and activity of hydrolytic enzymes can be under hormonal control. In steroidogenic cells, hormones that stimulate steroid production also activate HSL to ensure a supply of cholesterol. researchgate.net Transcriptional regulators like Liver X Receptors (LXRs) can influence lipid metabolism, although their effect on LAL expression may be cell-type specific and indirect. frontiersin.org

Compensatory Mechanisms : Cells can exhibit functional redundancy and compensation among different hydrolases. In a study on human macrophages, a significant knockdown of Carboxylesterase 1 (CES1), a known CE hydrolase, did not decrease total hydrolysis or cholesterol efflux due to a compensatory increase in the expression of another hydrolase, CES3. nih.gov This suggests a robust system with multiple enzymes contributing to intracellular CE hydrolysis. nih.gov

Dietary Factors : The fatty acid composition of the diet can influence hydrolysis. A diet containing linolelaidate was found to suppress cholesterol esterifying and hydrolyzing activities in the testes of rats. nih.gov Furthermore, dietary trans fatty acids like linolelaidate can impair the metabolism of other essential fatty acids and their incorporation into cholesteryl esters. nih.gov

Cellular and Subcellular Dynamics of Cholesteryl Linolelaidate

Incorporation and Distribution within Cellular Lipid Droplets

Cholesteryl esters, including cholesteryl linolelaidate, are neutral lipids that are stored within the core of cellular organelles known as lipid droplets (LDs). wikipedia.orgplos.org These dynamic structures serve as central hubs for lipid and energy homeostasis, sequestering potentially toxic free fatty acids and cholesterol into a neutral, storable form. creative-proteomics.comnih.gov The incorporation of cholesteryl esters into LDs is a critical process for maintaining cellular lipid balance and preventing the detrimental effects of excess free cholesterol. creative-proteomics.com

Lipid droplets are composed of a neutral lipid core, primarily consisting of triacylglycerols (TAGs) and cholesteryl esters, which is surrounded by a phospholipid monolayer and a variety of associated proteins. wikipedia.orgplos.org The specific composition of the LD core can vary depending on the cell type and its metabolic function. For instance, adipocytes, liver, and muscle cells predominantly accumulate TAGs, while macrophages and steroidogenic cells are known to accumulate cholesteryl esters. plos.org The formation of these droplets originates in the endoplasmic reticulum (ER), where enzymes catalyze the synthesis of neutral lipids. creative-proteomics.commdpi.com These newly synthesized lipids, including cholesteryl esters, accumulate between the leaflets of the ER membrane, leading to the budding off of a nascent lipid droplet into the cytosol. wikipedia.orgnih.gov

The presence of cholesteryl esters within lipid droplets contributes to the stabilization and expansion of these organelles. creative-proteomics.com Being more hydrophobic than free cholesterol, cholesteryl esters facilitate the growth of lipid droplets and mitigate the cytotoxic effects that can arise from an overabundance of free cholesterol in the cytoplasm. creative-proteomics.com This allows cells to store cholesterol in a non-toxic form that can be mobilized for various cellular processes, such as membrane synthesis or the production of steroid hormones, when required. creative-proteomics.com

Role in Lipid Droplet Biogenesis and Remodeling

The formation of lipid droplets, or biogenesis, is a highly regulated process initiated by the synthesis of neutral lipids like triacylglycerols (TAGs) and cholesteryl esters in the endoplasmic reticulum (ER). nih.gov Enzymes such as acyl-CoA:cholesterol O-acyltransferases (ACAT1 and ACAT2) are responsible for the esterification of cholesterol into cholesteryl esters. nih.gov These neutral lipids then accumulate within the ER membrane, forming a lens-like structure that eventually buds off into the cytoplasm as a lipid droplet. wikipedia.orgnih.gov The sequestration of fatty acids into neutral lipids within LDs serves as a protective mechanism, preventing cellular lipotoxicity that can occur from an excess of bioactive lipids like free fatty acids and cholesterol. nih.gov

Lipid droplets are not static storage depots but are highly dynamic organelles that undergo constant remodeling through cycles of expansion and shrinkage. nih.gov This remodeling is influenced by the metabolic state of the cell, including nutrient availability and stress signals. creative-proteomics.com For instance, during periods of energy demand, stored lipids are mobilized through lipolysis. creative-proteomics.com Conversely, under conditions of lipid surplus, lipid droplets can grow in size and number. creative-proteomics.com The composition of the lipid droplet, including the ratio of TAGs to cholesteryl esters, is a critical factor in its dynamics. creative-proteomics.comnih.gov Studies have shown that triacylglycerols can facilitate the nucleation of cholesteryl ester-rich lipid droplets, suggesting a cooperative role for these two major neutral lipids in LD biogenesis. nih.gov

The proteins associated with the lipid droplet surface, such as the perilipin family, play a crucial role in regulating LD dynamics and metabolism. wikipedia.orgplos.org These proteins are involved in processes like the budding of LDs from the ER and the recruitment of enzymes for lipid synthesis and breakdown. plos.orgnih.gov The specific proteome of a lipid droplet can differ depending on its core composition (e.g., cholesteryl ester-enriched versus triacylglycerol-enriched), indicating a specialized regulation of their function. plos.orgbiorxiv.org

Dynamics of this compound Sequestration

The sequestration of cholesteryl esters, including this compound, into the core of lipid droplets is a fundamental aspect of cellular lipid homeostasis. wikipedia.orgcreative-proteomics.com This process effectively removes excess and potentially toxic free cholesterol and fatty acids from the cytoplasm and cellular membranes, storing them in a neutral, inert form. creative-proteomics.comnih.gov The formation of cholesteryl esters from cholesterol is a thermodynamically favorable reaction that reduces the polarity of the cholesterol molecule, making it more suitable for the nonpolar environment of the lipid droplet core. creative-proteomics.com

Once synthesized in the endoplasmic reticulum, cholesteryl esters are incorporated into nascent lipid droplets. creative-proteomics.commdpi.com These droplets can then grow through the fusion of smaller droplets or by the continued synthesis and deposition of neutral lipids. wikipedia.orgnih.gov The sequestration of lipids is not a one-way process; stored cholesteryl esters can be hydrolyzed back to free cholesterol and fatty acids by enzymes like neutral cholesterol ester hydrolase (nCEH). creative-proteomics.com This mobilized free cholesterol can then be used by the cell for various purposes, including membrane biogenesis or as a precursor for steroid hormones. creative-proteomics.com

Association with Cellular Membranes and Intracellular Transport

The journey of this compound within a cell is intricately linked to the dynamics of cellular membranes and sophisticated intracellular transport mechanisms. While the majority of cholesteryl esters are sequestered within lipid droplets, their components—cholesterol and fatty acids—and the esters themselves must traverse various cellular compartments. The endoplasmic reticulum (ER) is the primary site of cholesterol synthesis and its subsequent esterification to form cholesteryl esters. nih.gov However, the ER itself maintains a low concentration of cholesterol compared to other cellular membranes. nih.gov

The transport of cholesterol, a precursor for this compound, between cellular membranes can occur through both vesicular and non-vesicular pathways. nih.govnih.gov Vesicular transport involves the budding and fusion of small membrane-bound sacs, a process that is energy-dependent. nih.gov Non-vesicular transport, on the other hand, is thought to occur at membrane contact sites, where two organelles come into close proximity, facilitating the transfer of lipids, potentially mediated by lipid transfer proteins. nih.govnih.gov

Once synthesized, cholesteryl esters are largely partitioned into the hydrophobic core of lipid droplets, which bud from the ER. mdpi.com However, the movement of cholesterol to and from these droplets, as well as to other organelles like mitochondria for steroidogenesis, is crucial. nih.gov This transport is thought to rely heavily on non-vesicular mechanisms, possibly involving direct contacts between lipid droplets and other organelles. nih.gov The precise mechanisms governing the intracellular trafficking of cholesteryl esters themselves, outside of lipoprotein pathways, are still an area of active investigation.

Trafficking and Exchange within Lipoprotein Classes

In the bloodstream, cholesteryl esters, including this compound, are transported within the core of lipoproteins. binasss.sa.crbioscience.co.uk These complex particles are essential for moving hydrophobic lipids through the aqueous environment of the plasma. nih.govnih.gov Lipoproteins are generally classified by their density, which is determined by their relative content of lipids and proteins. bioscience.co.uk The major classes involved in the transport of endogenously synthesized lipids are very low-density lipoproteins (VLDL), intermediate-density lipoproteins (IDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). nih.gov

The trafficking of cholesteryl esters among these lipoprotein classes is a dynamic process, largely mediated by the cholesteryl ester transfer protein (CETP). binasss.sa.crnih.gov CETP facilitates the exchange of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins like VLDL and LDL, typically in exchange for triglycerides. binasss.sa.crfrontiersin.org This exchange plays a pivotal role in the metabolism and remodeling of lipoproteins, influencing the distribution of cholesterol throughout the body. nih.gov

Distribution in Very Low-Density Lipoproteins (VLDL)

Very low-density lipoproteins (VLDL) are synthesized and secreted by the liver and are the primary carriers of endogenous triglycerides to peripheral tissues. nih.govfrontiersin.org In addition to triglycerides, the core of VLDL particles also contains cholesteryl esters. binasss.sa.crbioscience.co.uk The initial composition of VLDL reflects the lipid status of the liver.

As VLDL circulates, it undergoes lipolysis by lipoprotein lipase (B570770) (LPL), which hydrolyzes the core triglycerides, releasing fatty acids for uptake by tissues like muscle and adipose tissue. nih.gov This process leads to the formation of smaller, denser particles known as VLDL remnants or intermediate-density lipoproteins (IDL). nih.gov During this metabolic cascade, the relative proportion of cholesteryl esters in the particle core increases. Furthermore, VLDL particles can acquire additional cholesteryl esters from HDL in exchange for triglycerides, a transfer mediated by CETP. binasss.sa.crnih.gov The presence of this compound in VLDL would be influenced by the dietary intake of linolelaidic acid and the subsequent esterification with cholesterol in the liver.

Exchange Dynamics with Low-Density Lipoproteins (LDL)

Low-density lipoproteins (LDL) are the primary carriers of cholesterol to peripheral tissues and are formed from the metabolism of VLDL and IDL. nih.gov As VLDL particles are converted to LDL, they become progressively enriched in cholesteryl esters. nih.gov The cholesteryl ester core of LDL is therefore a reflection of the cholesteryl esters originally packaged into VLDL by the liver, as well as those acquired from HDL via CETP-mediated exchange. binasss.sa.crfrontiersin.org

Research has shown that cholesteryl esters, including oxidized forms, can be exchanged between LDL and HDL, a process facilitated by CETP. nih.gov This bidirectional transfer suggests that CETP does not discriminate significantly between different types of cholesteryl esters. nih.gov Therefore, this compound present in other lipoproteins can be transferred to LDL. The ultimate fate of LDL-associated this compound is uptake by cells via the LDL receptor, delivering cholesterol for cellular needs. binasss.sa.cr An excess of circulating LDL, potentially carrying pro-atherogenic lipids, is a well-established risk factor for cardiovascular disease. nih.gov

Integration and Transfer within High-Density Lipoproteins (HDL)

The integration and transfer of cholesteryl esters within high-density lipoproteins (HDL) are critical processes in reverse cholesterol transport, where excess cholesterol from peripheral tissues is returned to the liver. While direct studies on this compound are limited, the established mechanisms for other cholesteryl esters provide a strong framework for understanding its dynamics. Cholesteryl esters, which are highly hydrophobic, are primarily located in the core of HDL particles. nih.gov The principal protein responsible for the transfer of cholesteryl esters, and likely this compound, is the Cholesteryl Ester Transfer Protein (CETP). droracle.aisemanticscholar.org

CETP facilitates the hetero-exchange of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in return for triglycerides. droracle.aiahajournals.org This transfer is a crucial step in the metabolic pathway of HDL and influences its size and composition. nih.gov The activity of CETP can be influenced by the surrounding lipid environment, including the presence of unesterified fatty acids, which can enhance the CETP-mediated reduction in HDL particle size. nih.gov Inhibition of CETP leads to an accumulation of cholesteryl esters within HDL particles, thereby increasing HDL cholesterol levels. droracle.ai This suggests that this compound, as a cholesteryl ester, would be retained in HDL in the absence of CETP activity.

The composition of HDL particles is dynamic and varies based on metabolic state, age, and sex. mdpi.com Generally, the core of an HDL particle is composed of cholesteryl esters and triglycerides, surrounded by a monolayer of phospholipids (B1166683), free cholesterol, and apolipoproteins. nih.govresearchgate.netnih.gov The majority of cholesteryl esters in HDL are in the form of cholesteryl linoleate (B1235992). nih.gov Given the structural similarity, it is highly probable that this compound would be integrated into the hydrophobic core of HDL alongside other cholesteryl esters.

Table 1: Key Proteins and Lipids in Cholesteryl Ester Dynamics within HDL

| Component | Function | Relevance to this compound |

| Cholesteryl Ester Transfer Protein (CETP) | Mediates the transfer of cholesteryl esters from HDL to VLDL and LDL in exchange for triglycerides. droracle.aiahajournals.org | Likely mediates the transfer of this compound out of HDL, affecting its residence time within the particle. |

| Apolipoprotein A-I (ApoA-I) | The primary protein component of HDL, essential for its structure and function, including the activation of LCAT. | Provides the structural backbone for the integration of this compound into the HDL particle. |

| Phospholipids | Form the outer monolayer of the HDL particle, creating a barrier between the hydrophobic core and the aqueous environment. nih.gov | The hydrophobic tail of this compound would be shielded from the aqueous phase by this phospholipid layer. |

| Triglycerides | Also located in the core of HDL, exchanged for cholesteryl esters by CETP. nih.gov | The relative amount of triglycerides can influence the CETP-mediated transfer of this compound. |

Cellular Uptake and Efflux Mechanisms of this compound

The movement of cholesteryl esters into and out of cells is a tightly regulated process involving specific receptors and transporters. While direct experimental data on this compound is not abundant, the well-characterized pathways for cholesteryl ester transport provide a strong basis for understanding its cellular dynamics.

Cellular Uptake:

The primary mechanism for the uptake of cholesteryl esters from HDL is the selective uptake pathway , which is mediated by the Scavenger Receptor Class B Type I (SR-B1) . nih.govportlandpress.compnas.org SR-B1 is highly expressed in the liver and steroidogenic tissues. nih.govpnas.org This receptor binds to HDL particles and facilitates the transfer of cholesteryl esters from the lipoprotein core into the cell without the internalization and degradation of the entire HDL particle. portlandpress.comnih.gov It is therefore highly probable that this compound is taken up by cells from HDL via the SR-B1-mediated selective uptake pathway. Studies have shown that substrates for scavenger receptors can inhibit the selective uptake of HDL cholesteryl esters, further implicating this receptor family in the process. portlandpress.com

In steroidogenic tissues, the selective uptake of cholesteryl esters via SR-B1 is a crucial source of cholesterol for the synthesis of steroid hormones. springermedizin.deresearchgate.net Another pathway for cellular cholesterol acquisition is through the LDL receptor, which involves the endocytosis of LDL particles and subsequent hydrolysis of cholesteryl esters in lysosomes. springermedizin.de

Cellular Efflux:

The removal of excess cholesterol from peripheral cells, a key step in reverse cholesterol transport, is primarily mediated by ATP-binding cassette (ABC) transporters . nih.govnih.govahajournals.org Two major transporters involved in this process are ABCA1 and ABCG1 . nih.govnih.govahajournals.org

ABCA1 facilitates the efflux of cholesterol and phospholipids to lipid-poor apolipoproteins, such as apoA-I, leading to the formation of nascent HDL particles. nih.govjci.org

ABCG1 promotes the efflux of cholesterol to mature HDL particles. nih.govpnas.orgpnas.org

Table 2: Key Receptors and Transporters in Cellular Cholesteryl Ester Transport

| Transporter/Receptor | Location | Function | Relevance to this compound |

| Scavenger Receptor Class B Type I (SR-B1) | Liver, steroidogenic tissues, macrophages | Mediates selective uptake of cholesteryl esters from HDL. nih.govportlandpress.compnas.orgnih.gov | The likely primary route for cellular uptake of this compound from HDL. |

| ATP-binding cassette transporter A1 (ABCA1) | Peripheral cells (e.g., macrophages) | Mediates efflux of cholesterol and phospholipids to lipid-poor apoA-I. nih.govnih.govahajournals.orgjci.org | Initiates the process of reverse cholesterol transport, which involves the subsequent formation and transport of this compound in HDL. |

| ATP-binding cassette transporter G1 (ABCG1) | Peripheral cells (e.g., macrophages) | Promotes cholesterol efflux to mature HDL particles. nih.govpnas.orgpnas.org | Contributes to the pool of cholesterol in HDL that can be esterified to form this compound. |

| LDL Receptor | Various cell types | Mediates endocytosis of LDL, leading to the cellular uptake of all its components, including cholesteryl esters. springermedizin.de | A potential, though less direct, pathway for cellular uptake of this compound if it is present in LDL. |

Mechanistic Roles in Biological Systems and Cellular Processes

Influence on Lipid Homeostasis in Adipocytes

Cholesteryl linolelaidate, as a trans fatty acid-containing cholesteryl ester, can influence lipid homeostasis in adipocytes, the primary cells for energy storage. Adipose tissue is a crucial regulator of systemic energy balance, and its function is tightly linked to lipid metabolism, including the storage and release of fatty acids and cholesterol.

The accumulation of cholesterol within adipocytes is associated with cellular dysfunction and inflammation. While adipocytes store large amounts of triglycerides, they also manage cholesterol levels through a balance of uptake, biosynthesis, and efflux. Dietary cholesterol from triglyceride-rich lipoproteins can be taken up by adipocytes, contributing to their cholesterol pool frontiersin.org. The expression of receptors like the VLDL receptor is upregulated in differentiated adipocytes, facilitating the uptake of both triglycerides and cholesterol frontiersin.org.

The hydrolysis of stored triglycerides, a process known as lipolysis, is primarily regulated by enzymes such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL) taylorandfrancis.comfrontiersin.org. HSL is capable of hydrolyzing various esters, including cholesteryl esters, thereby releasing free cholesterol and fatty acids nih.govuniv-tlse3.frnih.govwikipedia.org. The trans fatty acid component of this compound, linolelaidic acid, can influence adipocyte metabolism. Trans fatty acids have been shown to affect lipid storage and the expression of genes involved in lipogenesis nih.gov. The regulation of lipolysis is critical, as excessive release of free fatty acids can lead to lipotoxicity and insulin (B600854) resistance frontiersin.orglibretexts.org.

Table 1: Key Factors in Adipocyte Lipid Homeostasis

| Factor | Role in Adipocyte Lipid Metabolism | Reference |

| VLDL Receptor | Upregulated in mature adipocytes, facilitating uptake of triglycerides and cholesterol. | frontiersin.org |

| Hormone-Sensitive Lipase (HSL) | Hydrolyzes stored triglycerides and cholesteryl esters to release free fatty acids and cholesterol. | nih.govuniv-tlse3.frnih.govwikipedia.org |

| Adipose Triglyceride Lipase (ATGL) | The primary enzyme for the initial step of triglyceride hydrolysis in adipocytes. | taylorandfrancis.comfrontiersin.org |

| Trans Fatty Acids | Can alter lipid storage and the expression of lipogenic genes. | nih.gov |

Involvement in Hepatic Lipid Metabolism and Secretion

The liver plays a central role in lipid metabolism, including the synthesis, uptake, and secretion of lipoproteins. This compound is metabolized in the liver and can influence the secretion of very-low-density lipoprotein (VLDL), a key process in hepatic lipid transport.

Studies in rats have shown that dietary cholesterol can increase both plasma and hepatic concentrations of triglycerides and cholesterol, and subsequently enhance VLDL secretion nih.gov. The metabolism of linolelaidic acid, the fatty acid component of this compound, has been investigated in perfused rat livers. When fatty acid oxidation is inhibited, linolelaidic acid is predominantly diverted towards the esterification pathway, leading to increased synthesis and secretion of triglyceride-rich lipoproteins nih.gov. This suggests that under certain metabolic conditions, this compound can contribute to increased hepatic lipoprotein output.

The regulation of VLDL secretion is a complex process involving the microsomal triglyceride transfer protein (MTTP), which is essential for the assembly of apolipoprotein B-containing lipoproteins mdpi.com. Insulin resistance is often associated with increased VLDL secretion and hepatic steatosis nih.gov.

Table 2: this compound in Hepatic Lipid Metabolism

| Process | Effect of this compound/Linolelaidic Acid | Key Regulatory Molecules | Reference |

| VLDL Secretion | Dietary cholesterol increases VLDL secretion. Linolelaidic acid can be incorporated into secreted triglycerides. | MTTP, Apolipoprotein B | nih.govnih.govmdpi.com |

| Hepatic Esterification | Inhibition of fatty acid oxidation shunts linolelaidic acid to esterification pathways. | Fatty acid oxidation enzymes | nih.gov |

| Insulin Resistance | Associated with increased VLDL secretion and hepatic steatosis. | Insulin signaling pathway | nih.gov |

Contribution to Macrophage Foam Cell Formation: Mechanistic Insights

The formation of macrophage foam cells, which are macrophages laden with cholesteryl esters, is a hallmark of atherosclerosis. This compound contributes to this process through its uptake and influence on cholesterol trafficking within macrophages.

Macrophages take up modified low-density lipoprotein (LDL) through scavenger receptors, leading to the accumulation of cholesteryl esters in cytoplasmic lipid droplets mdpi.com. The balance between cholesterol influx and efflux is critical in determining whether a macrophage transforms into a foam cell. Studies have shown that there can be a selective uptake of cholesteryl linoleate (B1235992) from LDL by macrophages, a process that can be mediated by the LDL receptor-related protein (LRP) nih.gov. This selective uptake can exceed the uptake of the apolipoprotein B component of LDL, indicating a direct transfer of cholesteryl esters into the cell nih.gov.

Cholesterol efflux from macrophages is a crucial step in reverse cholesterol transport and is largely dependent on the hydrolysis of lipid droplet-associated cholesteryl esters nih.gov. Enhancing this hydrolysis has been shown to be anti-atherogenic nih.gov. However, the accumulation of free cholesterol can also trigger cellular stress responses researchgate.net. The presence of trans fatty acids, such as linolelaidic acid, may influence the expression of genes involved in cholesterol homeostasis, such as ABCA1 and LXRα, which are critical for cholesterol efflux mdpi.com.

Table 3: Mechanistic Insights into Macrophage Foam Cell Formation

| Mechanism | Role of this compound | Key Molecules Involved | Reference |

| Selective Uptake | Selective uptake of cholesteryl linoleate from LDL into macrophages. | LDL receptor-related protein (LRP) | nih.gov |

| Cholesterol Efflux | Hydrolysis of cholesteryl esters is rate-limiting for efflux. Trans fatty acids may modulate efflux-related genes. | ABCA1, LXRα | mdpi.comnih.gov |

| Lipid Droplet Formation | Accumulation of cholesteryl esters in cytoplasmic lipid droplets. | Scavenger receptors | mdpi.com |

Modulation of Endoplasmic Reticulum Stress Pathways by this compound

The endoplasmic reticulum (ER) is a central organelle for protein and lipid synthesis. The accumulation of lipids, particularly free cholesterol, in the ER can lead to ER stress and the activation of the unfolded protein response (UPR) nih.gov. This cellular stress response aims to restore homeostasis but can lead to inflammation and apoptosis if prolonged.

The accumulation of cholesterol in macrophages can induce ER stress by depleting ER calcium stores and activating all three major UPR sensors: PERK, IRE1α, and ATF6 e-century.us. This activation can lead to downstream signaling events, including the activation of JNK and the induction of the pro-apoptotic factor CHOP frontiersin.orgmdpi.com. Oxidized LDL (oxLDL), which contains oxidized cholesteryl esters, is a known inducer of ER stress in macrophages frontiersin.org.

The UPR pathways are intricately linked with lipid metabolism. For instance, ATF6 can influence lipoprotein metabolism by activating the PI3K/Akt signaling pathway, which in turn can affect cholesterol efflux mdpi.com. The IRE1α/XBP1 pathway, another arm of the UPR, is also activated by oxLDL in macrophages mdpi.com. Therefore, by contributing to the cellular cholesterol pool, this compound can indirectly modulate ER stress pathways, impacting cellular function and survival.

Table 4: this compound and Endoplasmic Reticulum Stress

| UPR Pathway | Triggered by | Downstream Effects | Reference |

| PERK | Cholesterol accumulation, oxLDL | Phosphorylation of eIF2α, induction of ATF4 and CHOP, potential apoptosis. | e-century.usmdpi.com |

| IRE1α | Cholesterol accumulation, oxLDL | Splicing of XBP1, activation of JNK, potential apoptosis and inflammation. | frontiersin.orge-century.usmdpi.com |

| ATF6 | Cholesterol accumulation, oxLDL | Activation of PI3K/Akt pathway, regulation of cholesterol efflux. | e-century.usmdpi.com |

Impact on Mitochondrial Function and Lipid Oxidation Pathways

Mitochondria are the primary sites of cellular respiration and fatty acid β-oxidation. The lipid composition of mitochondrial membranes is crucial for their function, and alterations, including the incorporation of trans fatty acids, can have significant consequences.

In a perfused rat liver model, the inhibition of fatty acid oxidation by the drug emeriamine led to a diversion of linolelaidic acid from oxidation to esterification pathways nih.gov. This suggests that linolelaidic acid, and by extension this compound, can be a substrate for mitochondrial β-oxidation. However, trans fatty acids can also interfere with the metabolism of other fatty acids and may impair mitochondrial function.

Fatty acid oxidation is a critical process for energy production, and its dysregulation is implicated in various metabolic diseases frontiersin.org. The process involves the transport of long-chain fatty acids into the mitochondria via the carnitine palmitoyltransferase (CPT) system frontiersin.org. Studies on the metabolism of trans fatty acids indicate that they are absorbed and oxidized in a manner similar to saturated fatty acids, but they can also interfere with the metabolism of essential polyunsaturated fatty acids scilit.com.

Table 5: this compound and Mitochondrial Function

| Mitochondrial Process | Influence of this compound/Linolelaidic Acid | Key Enzymes/Pathways | Reference |

| β-Oxidation | Linolelaidic acid can be a substrate for β-oxidation. | Carnitine Palmitoyltransferase (CPT) | nih.govfrontiersin.org |

| Metabolic Interference | Trans fatty acids can interfere with the metabolism of essential fatty acids. | Fatty acid metabolism pathways | scilit.com |

| Energy Production | Dysregulation of fatty acid oxidation can impact cellular energy balance. | TCA cycle, Oxidative phosphorylation | frontiersin.org |

Involvement in Cellular Signaling Pathways (e.g., MAPK, PKC, SREBP)

This compound and its components can influence several key cellular signaling pathways that regulate lipid metabolism, cell growth, and inflammation. These include the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Sterol Regulatory Element-Binding Protein (SREBP) pathways.

The accumulation of cholesterol and the induction of ER stress can activate MAPK pathways such as JNK and p38, which are involved in inflammatory and apoptotic responses frontiersin.orgmdpi.com. The SREBP family of transcription factors are master regulators of cholesterol and fatty acid synthesis. SREBP-2 is primarily responsible for activating genes involved in cholesterol biosynthesis and uptake frontiersin.orgnih.govdovepress.com. The processing and activation of SREBP-2 are tightly regulated by cellular sterol levels frontiersin.org. Studies have shown that SREBP-2 can replace SREBP-1 in regulating cholesterol synthesis in the liver nih.gov. Furthermore, the expression of SREBP-1c, which is involved in fatty acid synthesis, can be dependent on SREBP-2-mediated generation of a sterol ligand for LXR elifesciences.org.

Trans fatty acids have been shown to affect cellular signaling. For instance, they can influence the activity of enzymes involved in lipid metabolism and signaling cascades related to inflammation researchgate.net.

Table 6: this compound and Cellular Signaling

| Signaling Pathway | Role/Modulation by this compound Components | Key Downstream Targets/Effects | Reference |

| MAPK (JNK, p38) | Activated by cholesterol-induced ER stress. | Inflammation, apoptosis. | frontiersin.orgmdpi.com |

| SREBP-2 | Regulates cholesterol biosynthesis and uptake; its activation is sensitive to cellular sterol levels. | HMG-CoA reductase, LDL receptor. | frontiersin.orgnih.govdovepress.comnih.gov |

| SREBP-1c | Expression can be indirectly regulated by SREBP-2 via LXR activation. | Fatty acid synthase. | elifesciences.org |

Comparative Biochemistry of this compound Across Species

The metabolism of cholesteryl esters, including this compound, can vary significantly between different species, which has important implications for the translation of research findings from animal models to humans.

A key difference between humans and rodents, such as rats and mice, is the presence and activity of cholesteryl ester transfer protein (CETP). Humans have active CETP, which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like VLDL and LDL binasss.sa.cr. This results in a higher proportion of cholesterol being carried in LDL in humans compared to rodents, who naturally lack CETP and carry the majority of their plasma cholesterol in HDL wikipedia.orgmdpi.com.

Studies comparing lipoprotein metabolism in human and rat mesangial cells have shown that while both cell types can take up human LDL in a receptor-dependent manner, the efficiency and subsequent intracellular cholesterol metabolism differ significantly nih.gov. Human cells showed a much greater enhancement of cholesteryl ester formation in response to LDL compared to rat cells nih.gov. Furthermore, the metabolism of HDL-cholesteryl ester in rats indicates that the liver is the major site of uptake, and a portion of the cholesteryl ester can be cleared from circulation separately from the HDL protein moiety nih.gov. The metabolism of trans fatty acids also shows species-specific differences, affecting their incorporation into various lipid fractions and their impact on the metabolism of other fatty acids scilit.comaocs.orgresearchgate.net.

Table 7: Comparative Biochemistry of Cholesteryl Ester Metabolism

| Feature | Humans | Rodents (Rats/Mice) | Reference |

| Cholesteryl Ester Transfer Protein (CETP) | Active, facilitates transfer of cholesteryl esters from HDL to LDL/VLDL. | Naturally lacking or have very low activity. | binasss.sa.crwikipedia.org |

| Plasma Cholesterol Distribution | Majority carried in LDL. | Majority carried in HDL. | wikipedia.orgmdpi.com |

| Hepatic Uptake of HDL-Cholesteryl Ester | A significant pathway for reverse cholesterol transport. | Liver is the major site of uptake. | nih.gov |

| Intracellular Cholesterol Metabolism | Higher cholesteryl ester formation in response to LDL in human cells compared to rat cells. | Lower cholesteryl ester formation in response to human LDL. | nih.gov |

| Trans Fatty Acid Metabolism | Absorbed and metabolized, can affect lipoprotein profiles. | Accumulate in serum and liver, can impair metabolism of other fatty acids. | scilit.comresearchgate.netaocs.org |

Advanced Methodologies for the Analysis of Cholesteryl Linolelaidate

Isotopic Tracing Strategies for Metabolic Flux Analysis of Cholesteryl Linolelaidate

Isotopic tracing is a dynamic approach used to follow the metabolic fate of molecules within a biological system. nih.govnih.gov By labeling this compound or its precursors with stable isotopes (e.g., ¹³C or ²H), researchers can trace its synthesis, transport, and breakdown. researchgate.net This methodology provides valuable information on the metabolic flux through pathways involving this compound.

For example, by administering a stable isotope-labeled fatty acid, such as ¹³C-linolelaidic acid, one can monitor its incorporation into the cholesteryl ester pool. researchgate.net Subsequent analysis of cholesteryl esters by mass spectrometry allows for the detection and quantification of the labeled this compound. escholarship.org This provides a direct measure of its de novo synthesis rate.

Similarly, administering labeled cholesterol can be used to trace its esterification with linolelaidic acid. researchgate.net These studies can help to elucidate the enzymes responsible for the synthesis of this compound and the factors that regulate this process. Isotopic tracing can also be used to determine the turnover rate of this compound by monitoring the decay of the isotopic label over time. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. nih.gov Advanced NMR techniques can be applied to study the conformation of this compound.

¹H and ¹³C NMR spectroscopy can provide information about the chemical environment of each atom in the molecule. chemicalbook.com The chemical shifts and coupling constants of the protons and carbons in the linolelaidate chain can confirm the trans geometry of the double bonds. smolecule.com

In Vitro Enzymatic Assays for this compound Synthesis and Hydrolysis

In vitro enzymatic assays are essential for identifying and characterizing the enzymes involved in the synthesis and hydrolysis of this compound. These assays allow researchers to study the activity of specific enzymes under controlled conditions, providing insights into their substrate specificity and kinetic parameters.

To study the synthesis of this compound, one can incubate a source of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) with its substrates, cholesterol and linolelaidoyl-CoA. mdpi.com The formation of this compound can then be monitored over time using techniques like LC-MS or by using a radiolabeled substrate and measuring the incorporation of radioactivity into the cholesteryl ester fraction.

For studying the hydrolysis of this compound, the substrate is incubated with a source of the enzyme cholesteryl ester hydrolase (CEH). mdpi.com The release of cholesterol and linolelaidic acid can be quantified to determine the rate of hydrolysis. These assays are crucial for understanding the enzymatic machinery that controls the cellular levels of cholesteryl linoleotidate.

Ex Vivo Tissue Explant Models for Metabolic Pathway Elucidation

Ex vivo tissue explant models, such as precision-cut tissue slices, provide a valuable system for studying the metabolism of this compound in the context of a whole tissue. nih.gov These models maintain the complex cellular architecture and intercellular interactions of the original tissue, offering a more physiologically relevant environment than cultured cells.

By incubating tissue explants with labeled precursors, such as ¹³C-linolelaidic acid, researchers can trace the metabolic pathways involved in the synthesis and turnover of this compound within that specific tissue. biorxiv.org The distribution of the labeled this compound among different cell types within the tissue can also be investigated using imaging techniques. These models are particularly useful for elucidating tissue-specific differences in cholesteryl ester metabolism.

Future Directions and Emerging Research Avenues

Identification of Novel Enzymes and Regulatory Proteins in Cholesteryl Linolelaidate Metabolism

The precise enzymatic machinery responsible for the synthesis and breakdown of this compound is not fully characterized. However, it is hypothesized to involve enzymes known to act on other cholesteryl esters and fatty acids. Future research will likely focus on confirming the roles of these candidate enzymes and discovering potentially novel proteins with specificity for trans-fatty acid-containing cholesteryl esters.

Key enzymes and regulatory proteins likely involved in this compound metabolism include:

Lecithin (B1663433):cholesterol acyltransferase (LCAT) : This enzyme is crucial for the formation of cholesteryl esters in high-density lipoprotein (HDL) particles by transferring a fatty acid from lecithin (phosphatidylcholine) to free cholesterol. nih.govfrontiersin.org Its activity is a key determinant of cholesteryl ester dynamics in plasma. nih.govnih.gov

Cholesteryl Ester Transfer Protein (CETP) : CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govnih.govnih.gov Understanding its interaction with this compound is critical for determining the ultimate fate of this lipid.

Hormone-Sensitive Lipase (B570770) (HSL) : Primarily known for hydrolyzing triglycerides in adipose tissue, HSL can also hydrolyze cholesteryl esters, releasing free cholesterol and fatty acids. nih.gov Its role in the intracellular metabolism of this compound warrants further investigation.

Fatty Acid Desaturases (FADS) : Enzymes like Stearoyl-CoA Desaturase (SCD1) and Fatty Acid Desaturase 2 (FADS2) are responsible for introducing double bonds into fatty acids. biorxiv.orgnih.govplos.org While they act on free fatty acids, their activity influences the pool of fatty acids available for esterification to cholesterol, thus indirectly affecting this compound levels.

Transcriptional Regulators : Key transcription factors that govern lipid metabolism, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs), are critical upstream regulators. nih.gov SREBPs control the expression of genes involved in cholesterol and fatty acid synthesis, while LXRs regulate cholesterol transport. nih.gov Future work should explore how these pathways sense and respond to this compound.

Table 1: Potential Enzymes and Regulatory Proteins in this compound Metabolism

| Protein/Factor | General Function | Potential Role in this compound Metabolism |

|---|---|---|

| LCAT | Esterifies free cholesterol in HDL | Synthesis of this compound in plasma |

| CETP | Transfers cholesteryl esters between lipoproteins | Distribution and transport of this compound among lipoprotein particles |

| HSL | Hydrolyzes stored triglycerides and cholesteryl esters | Intracellular breakdown, releasing linolelaidic acid and cholesterol |

| FADS1/FADS2 | Desaturate fatty acids | Influence the availability of fatty acid substrates for esterification |

| SREBPs | Transcription factors for lipogenesis | Regulate the synthesis of precursors (cholesterol, fatty acids) |

| LXRs/RXRs | Transcription factors for cholesterol transport | Control the cellular efflux and transport of cholesterol |

Interplay of this compound with Other Bioactive Lipids

This compound does not exist in isolation; its biological effects are likely modulated by its interactions with a host of other bioactive lipids within cellular membranes and lipoproteins. nih.govresearchgate.net

Sphingolipids : Cholesteryl esters, along with free cholesterol, interact closely with sphingolipids like sphingomyelin (B164518) to form specialized membrane microdomains known as lipid rafts. nih.govmdpi.comnih.gov These domains serve as platforms for cell signaling proteins. The incorporation of this compound, with its trans-fatty acid chain, could alter the physical properties, stability, and function of these rafts, thereby impacting signaling pathways. nih.govscbt.com

Glycerophospholipids : As the primary components of cell membranes, glycerophospholipids create the environment in which cholesteryl esters reside. The degree of saturation and the length of the fatty acid chains of phospholipids (B1166683) influence membrane fluidity, which in turn can affect the behavior of embedded or associated proteins and lipid domains. agrilife.org

Triglycerides : In the hydrophobic core of lipoproteins, cholesteryl esters are packaged together with triglycerides. nih.govresearchgate.net The relative ratio of these two neutral lipids can influence lipoprotein size, density, and metabolic processing. Studies on the phase behavior of cholesteryl esters with triglycerides show complex interactions that affect their physical state. nih.gov

Free Fatty Acids and Eicosanoids : The hydrolysis of this compound releases linolelaidic acid, a trans-fatty acid. Trans-fatty acids are known to compete with and inhibit the metabolism of essential fatty acids like linoleic acid, which is a precursor to arachidonic acid and various eicosanoids (prostaglandins, leukotrienes). eur.nl This interference could disrupt inflammatory signaling and other cellular processes regulated by eicosanoids.

Table 2: Interactions of this compound with Other Bioactive Lipids

| Interacting Lipid Class | Context of Interaction | Potential Functional Consequence |

|---|---|---|

| Sphingolipids | Formation of lipid rafts in cell membranes | Alteration of membrane domain properties and cell signaling |

| Glycerophospholipids | General membrane environment | Modulation of membrane fluidity and protein function |

| Triglycerides | Lipoprotein core | Influence on lipoprotein structure, metabolism, and stability |

| Free Fatty Acids / Eicosanoids | Metabolic competition | Disruption of signaling pathways regulated by eicosanoids |

Systems Biology and Network Analysis in this compound Research

To unravel the complex role of this compound, researchers are turning to systems biology and network analysis. These approaches allow for the integration of large datasets from genomics, proteomics, and lipidomics to build comprehensive models of metabolic and signaling networks.

Protein-Protein Interaction (PPI) Networks : By using databases like STRING, researchers can construct networks that predict functional associations between proteins. plos.org This can help identify novel proteins that interact with the known enzymes of cholesteryl ester metabolism, suggesting new regulatory mechanisms or metabolic fates. For instance, network analysis of proteins involved in lipid metabolism has helped to cluster functionally related proteins. plos.orghu.edu.jo

Metabolite-Protein Interaction Networks : Tools like Cytoscape can be used to visualize interaction networks between bioactive compounds and their protein targets. scispace.com Applying this to this compound and its precursor, linolelaidic acid, could help predict its biological targets and potential effects on various pathways.

Integrated Multi-Omics Analysis : A holistic understanding requires integrating data from different "omics" fields. For example, combining lipidomics data (measuring levels of this compound and other lipids) with transcriptomics (gene expression) and proteomics (protein levels) can reveal how changes in this specific lipid correlate with broader shifts in cellular processes. Gene Set Enrichment Analysis (GSEA) can be used to identify entire pathways that are altered in response to changes in lipid profiles. biorxiv.org

Development of Advanced In Silico Models for Predicting this compound Dynamics

Computational, or in silico, modeling is becoming an indispensable tool for studying lipid metabolism, offering a way to simulate complex biological processes that are difficult to measure experimentally.

Kinetic Modeling of Lipoprotein Metabolism : Advanced models have been developed to simulate the dynamics of lipoprotein composition, including the enzymatic reactions involving cholesteryl esters. nih.govnih.gov These models can estimate the rates of reactions catalyzed by LCAT and the flux of cholesteryl esters mediated by CETP from a single plasma sample. nih.gov Such models could be adapted to specifically predict the metabolic trajectory of this compound within different lipoprotein fractions.

Molecular Dynamics (MD) Simulations : MD simulations allow researchers to model the behavior of lipids and proteins at an atomic level. scispace.comresearchgate.net These simulations can predict how the inclusion of this compound, with its specific trans-double bond geometry, affects the structure and fluidity of a lipid bilayer or the conformation of a lipoprotein particle. scbt.com This provides mechanistic insight into its interactions with other molecules.

Molecular Docking : This computational technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It can be used to screen for potential interactions between this compound (or its precursor fatty acid) and the active sites of various enzymes or receptor proteins, helping to prioritize targets for experimental validation. hu.edu.joscispace.com

Table 3: Advanced In Silico Models in this compound Research

| Modeling Technique | Application | Predicted Outcome |

|---|---|---|

| Kinetic Modeling | Simulating lipoprotein metabolism in plasma | Rates of synthesis, transfer, and clearance of this compound |

| Molecular Dynamics | Simulating molecular motion and interactions | Effects on membrane fluidity, protein conformation, and particle stability |

| Molecular Docking | Predicting binding affinity and orientation | Identification of potential enzyme or receptor targets |

Unresolved Questions in this compound Pathobiochemistry (Mechanistic Focus)

Despite advances in lipid research, several fundamental questions regarding the pathobiochemical mechanisms of this compound remain unanswered. Addressing these questions is crucial for understanding its potential contribution to human health and disease.

Enzymatic Specificity : Do the key enzymes in cholesteryl ester metabolism (LCAT, CETP, HSL) exhibit different binding affinities or catalytic efficiencies for this compound compared to its cis-isomer, cholesteryl linoleate (B1235992)? Does its unique trans-structure lead to processing by alternative, yet-to-be-identified enzymes?

Lipid Raft Perturbation : How exactly does the incorporation of the rigid, linear structure of this compound alter the biophysical properties (e.g., thickness, curvature, phase separation) of lipid rafts? What are the downstream consequences for the localization and function of raft-associated signaling proteins?

Lipoprotein Remodeling and Function : How does the enrichment of this compound in the core of LDL and HDL particles affect their structure, stability, and interaction with cellular receptors (e.g., LDL receptor, SR-B1)? Does it impair the reverse cholesterol transport function of HDL?

Oxidative Susceptibility and Products : While the oxidation of cholesteryl linoleate is well-studied, is this compound more or less susceptible to oxidation? Do its oxidation products differ, and what are their specific biological activities and roles in pathologies like atherosclerosis? researchgate.net

Inflammatory Signaling : What is the precise mechanism by which the release of linolelaidic acid from this compound impacts inflammatory pathways? Beyond competition with essential fatty acids, does it have direct signaling roles, for example, through activation of specific receptors like Toll-like receptors or G-protein coupled receptors?

Q & A